2-amino-3,3-difluoropentanoic acid
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Overview
Description
2-Amino-3,3-difluoropentanoic acid is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,3-difluoropentanoic acid typically involves the introduction of fluorine atoms into a pentanoic acid derivative. One common method is the fluorination of 2-amino-3-pentenoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3,3-difluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways involving amino acids.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
3,3-Difluoropentanoic Acid: Lacks the amino group, making it less versatile in biochemical applications.
2-Amino-3-fluoropentanoic Acid: Contains only one fluorine atom, resulting in different chemical and biological properties.
2-Amino-4,4-difluorobutanoic Acid: Shorter carbon chain, affecting its reactivity and applications.
Uniqueness: 2-Amino-3,3-difluoropentanoic acid stands out due to the presence of both an amino group and two fluorine atoms, which confer unique chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1779684-55-7 |
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Molecular Formula |
C5H9F2NO2 |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-amino-3,3-difluoropentanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2-5(6,7)3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10) |
InChI Key |
JGYMWJOJXBPHTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)O)N)(F)F |
Purity |
95 |
Origin of Product |
United States |
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